molecular formula C8H5BrN2O B11813259 5-Bromocinnolin-4(1H)-one

5-Bromocinnolin-4(1H)-one

Cat. No.: B11813259
M. Wt: 225.04 g/mol
InChI Key: OXBQLPGUKIVBJI-UHFFFAOYSA-N
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Description

5-Bromocinnolin-4(1H)-one, with the CAS number 1076-15-9, is a brominated cinnoline derivative of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol, serves as a versatile chemical intermediate or potential pharmacophore . The bromine atom at the 5-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the synthesis of more complex cinnoline-based libraries for biological screening. Cinnoline cores, like the one in this compound, are privileged structures in medicinal chemistry and are frequently investigated for their potential biological activities . While specific biological data for this compound is limited in the public domain, related brominated nitrogen heterocycles, including brominated quinoline and cinnoline derivatives, have demonstrated significant promise in scientific research, showing potent antiproliferative effects against various cancer cell lines and the ability to inhibit enzymes like topoisomerase I . This suggests potential research applications in oncology and enzyme inhibition studies. Furthermore, such heterocyclic scaffolds are often explored for their utility in materials science and as building blocks for more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . For a comprehensive list of available cinnoline derivatives, you can explore related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-1H-cinnolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12)

InChI Key

OXBQLPGUKIVBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C=NN2

Origin of Product

United States

Exhaustive Methodologies for the Chemical Synthesis of 5 Bromocinnolin 4 1h One

Precursor-Based Cyclization Strategies

The synthesis of the cinnolinone skeleton from acyclic or simpler cyclic precursors is a foundational approach. These methods build the bicyclic ring system through intramolecular reactions, where the strategic placement of functional groups on the starting material dictates the final structure. This is particularly useful for installing substituents like bromine at specific positions before the core ring system is formed.

Diazotization and Intramolecular Cyclization of Substituted Anilines and Related Precursors

A classic and versatile method for forming the cinnoline (B1195905) ring system involves the diazotization of a suitably substituted aniline (B41778), followed by an intramolecular cyclization. ijper.orgnumberanalytics.com This process, often referred to as the Richter synthesis, begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.comresearchgate.net The resulting diazonium ion is an electrophile that can be attacked by a nucleophilic group tethered to the ortho position of the aromatic ring, leading to ring closure. researchgate.netresearchgate.net

For the synthesis of 5-Bromocinnolin-4(1H)-one, this strategy would necessitate a precursor such as a 2-amino-6-bromophenyl derivative. While direct examples for the 5-bromo isomer are specific, analogous syntheses for other isomers are well-documented. For instance, 6-bromocinnolin-4(1H)-one is prepared from 1-(2-amino-5-bromophenyl)ethanone (B1278902) acs.org, and 7-bromocinnolin-4(1H)-one can be synthesized from 1-(2-amino-4-bromophenyl)ethanone. google.com In these cases, the ortho-amino ketone undergoes diazotization, and the subsequent cyclization of the resulting diazonium salt onto the enol or enolate of the ketone side-chain forms the pyridazinone ring of the cinnolinone system.

The general mechanism for this type of reaction is outlined below:

Diazotization : The primary amine on the substituted aniline is converted to a diazonium salt (Ar-N₂⁺) at low temperatures (0-5 °C) using NaNO₂ and a strong acid like HCl.

Intramolecular Cyclization : The diazonium group is then attacked by an ortho-positioned nucleophilic side chain, triggering the ring closure and expulsion of N₂ gas to form the heterocyclic ring. researchgate.net

The success of this cyclization is highly dependent on the nature of the ortho-substituent and the reaction conditions. researchgate.net

Condensation and Ring Closure Reactions to Form Cinnolinone Scaffolds

Alternative precursor-based methods involve the condensation of two different molecules to build the core structure, followed by a ring-closure step. researchgate.netfiveable.me A common strategy in this category is the Fischer indole (B1671886) synthesis-like reaction of substituted arylhydrazones.

One such method involves the reaction of substituted anilines with ethyl acetoacetate (B1235776). wisdomlib.org The process begins with the diazotization of the aniline, which is then coupled with ethyl acetoacetate to form an ethyl-3-oxo-2-(2-substituted phenylhydrazinylidene)butanoate intermediate. This hydrazone can then undergo intramolecular cyclization, often promoted by a Lewis acid like anhydrous aluminum chloride in a high-boiling solvent such as chlorobenzene, to yield the 3-acetylcinnolin-4(1H)-one derivative. ijper.orgwisdomlib.org To synthesize the 5-bromo target compound without the 3-acetyl group, a different coupling partner would be required.

The general steps are:

Formation of a substituted phenylhydrazone from a diazotized aniline and an active methylene (B1212753) compound.

Intramolecular cyclization of the hydrazone, often under acidic or thermal conditions, to form the cinnolinone ring. ijper.org This cyclization is a type of electrophilic attack on the benzene (B151609) ring by a part of the hydrazone side chain.

This approach offers flexibility in accessing a variety of substituted cinnolinones by changing either the aniline or the active methylene compound precursor. ijper.org

Table 1: Overview of Precursor-Based Cyclization Strategies

Method Precursor Type Key Reagents General Conditions Citation
Richter-Type Cyclization Substituted 2-aminoaryl ketones/acids NaNO₂, HCl 0-5 °C for diazotization, then warming researchgate.netacs.orggoogle.com
Hydrazone Cyclization Substituted phenylhydrazones Anhydrous AlCl₃, Chlorobenzene Reflux ijper.orgwisdomlib.org

Direct Halogenation of Cinnolin-4(1H)-one Systems

This synthetic strategy involves the introduction of the bromine atom directly onto the pre-existing Cinnolin-4(1H)-one scaffold. This approach is atom-economical if successful, but often faces significant challenges related to the reactivity and regioselectivity of the heterocyclic system.

Electrophilic Bromination Using Halogenating Reagents (e.g., N-Bromosuccinimide, Bromine)

Direct bromination of Cinnolin-4(1H)-one is an electrophilic aromatic substitution reaction. Common brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nuph.edu.uanih.gov These reactions are typically conducted in solvents like acetic acid or chloroform. nuph.edu.ua

However, the Cinnolin-4(1H)-one ring system is considered electron-deficient due to the presence of the electron-withdrawing nitrogen atoms and the carbonyl group. This deactivation makes electrophilic substitution reactions, including bromination, inherently challenging and often requires harsh conditions. The reaction of quinolin-4(1H)-ones, a related heterocyclic system, with NBS or Br₂ has been studied, showing that the direction of halogenation is highly dependent on the substituents already present on the ring. nuph.edu.ua For Cinnolin-4(1H)-one, direct bromination can lead to a mixture of products, with substitution occurring at various positions on the benzene ring (positions 5, 6, 7, and 8).

Table 2: Common Reagents for Electrophilic Bromination

Reagent Chemical Name Form Notes Citation
Br₂ Molecular Bromine Corrosive, fuming liquid Powerful brominating agent, often leads to over-bromination and generates corrosive HBr byproduct. nuph.edu.uawordpress.comorientjchem.org
NBS N-Bromosuccinimide Crystalline solid Easier to handle than Br₂, serves as a source of electrophilic bromine. nuph.edu.uanih.govwordpress.com

Regioselective Bromination Methodologies, Including Transition-Metal-Catalyzed Approaches

Achieving regioselectivity in the direct bromination of Cinnolin-4(1H)-one is a significant synthetic hurdle. Without a directing group, electrophilic attack typically yields a mixture of isomers, making the isolation of a single, pure compound like this compound difficult.

To overcome this, chemists have developed more advanced methodologies:

Directed Ortho-Metalation (DoM) : This technique involves the use of a directing group on the nitrogen atom (N1), which coordinates to a strong base like lithium diisopropylamide (LDA). The base then selectively removes a proton from the adjacent ortho position (C8). Quenching the resulting lithiated intermediate with an electrophilic bromine source (like Br₂) would install the bromine atom specifically at that position. While this method provides excellent regiocontrol, it directs substitution to the C8 position, not the desired C5 position. A similar strategy for position 6 has also been noted.

Transition-Metal-Catalyzed C-H Activation : Modern synthetic chemistry increasingly relies on transition-metal catalysis (e.g., using palladium, rhodium, or copper) to achieve regioselective C-H functionalization. These methods use a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen. While specific examples for the C5-bromination of Cinnolin-4(1H)-one are not broadly reported, palladium catalysis has been shown to optimize regioselectivity in related systems. The development of a suitable directing group and catalytic system could potentially enable the selective synthesis of the 5-bromo isomer.

The challenge remains to identify a directing group or catalytic system that favors functionalization at the C5 position of the cinnolinone core over the other available positions.

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, several advanced techniques are employed. For the synthesis of this compound and its analogs, these methods can offer significant advantages over traditional approaches.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. For example, in a precursor-based cyclization, a reaction that took 10 hours under conventional reflux was completed in just 30 minutes using microwave heating. This acceleration is due to the efficient and rapid heating of the reaction mixture.

Flow Chemistry : For larger-scale syntheses, continuous flow processes can enhance safety, reproducibility, and scalability. In a flow reactor, reagents are continuously pumped and mixed in a tube or channel, and the reaction occurs as the mixture flows through a heated or cooled zone. This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality.

Computational Modeling : The use of computational methods, such as Density Functional Theory (DFT) calculations, can aid in reaction optimization. By modeling the electrostatic potential surfaces of molecules, chemists can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize observed regioselectivity or to design substrates that will favor a desired outcome.

Novel Reagents and Catalysts : Ongoing research focuses on developing new reagents and catalysts that offer greater selectivity and efficiency. This includes exploring different Lewis acids for cyclization reactions ijper.org, developing milder brominating agents orientjchem.org, and designing new ligands for transition-metal-catalyzed C-H activation reactions.

These advanced techniques represent the cutting edge of synthetic chemistry and are crucial for optimizing the production of complex molecules like this compound. ku.dk

Investigations into Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount for the efficient synthesis of this compound and its derivatives. Key parameters that are frequently investigated include the choice of solvent, temperature, and catalysts.

Solvent Effects: The selection of a solvent can significantly influence reaction rates and yields. For instance, in cross-coupling reactions to modify the cinnoline core, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance reactivity. In other synthetic steps, like the chlorination of the precursor 6-bromocinnolin-4(1H)-one, using a co-solvent system like tetrahydrofuran (B95107) (THF) with phosphorus oxychloride is crucial to minimize the formation of undesired byproducts such as 4,6-dichlorocinnoline. escholarship.orgacs.org

Temperature Control: Reaction temperature is another critical factor. While some reactions, like certain bromination steps, can proceed at room temperature, others require elevated temperatures to achieve optimal yields. For example, cyclization of precursors in high-boiling solvents like diphenyl ether can necessitate temperatures as high as 220°C. Conversely, some sensitive reactions, such as directed ortho-metalation for regioselective bromination, are performed at very low temperatures (-78°C) to control the reaction pathway.

Catalyst Screening: The choice of catalyst is vital, particularly in modern synthetic methods like cross-coupling reactions. Systematic screening of palladium-based catalysts, along with different ligand systems (e.g., PPh₃ versus XPhos), is often conducted to optimize regioselectivity and yield. For instance, the Suzuki coupling, a common method for introducing aryl groups, relies heavily on the selection of the appropriate palladium catalyst and reaction conditions to drive the reaction to completion. mdpi.com

The table below summarizes the impact of various reaction conditions on the synthesis of cinnoline derivatives, which can be extrapolated to the synthesis of this compound.

ParameterConditionEffect on ReactionExample ReactionCitation
SolventDMF or DMSOEnhances reactivity in cross-coupling reactions.Suzuki Coupling
SolventTHF (co-solvent)Reduces byproduct formation during chlorination.Chlorination with POCl₃ escholarship.orgacs.org
Temperature60–80°CImproves yield compared to room temperature.General Cinnoline Synthesis
Temperature-78°CEnables regioselective bromination.Directed ortho-metalation
CatalystPd-based catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂)Optimizes regioselectivity and yield in cross-coupling.Suzuki Coupling escholarship.org

Modern Synthesis Approaches (e.g., One-Pot Reactions, Multi-component Reactions)

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot and multi-component reactions for the synthesis of complex molecules like this compound and its analogs. tcichemicals.comnih.gov

One-Pot Reactions: These reactions involve multiple sequential steps conducted in a single reaction vessel, which avoids the need for isolating and purifying intermediates, thereby saving time and resources. rsc.orgmdpi.com A one-pot synthesis for a related pyrazole (B372694) system, which shares synthetic principles with cinnolines, involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds and alkynyl bromides. organic-chemistry.orgorganic-chemistry.org This approach, starting from readily available materials like tosylhydrazones and gem-dibromoalkenes, demonstrates high efficiency and regioselectivity. organic-chemistry.org Similar strategies could be adapted for cinnolinone synthesis. For example, a one-pot protocol for synthesizing 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl aniline has been developed using a Richter cyclization in an aqueous medium. researchgate.net

Multi-component Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation. tcichemicals.comfrontiersin.org This approach is highly valued for its ability to rapidly generate molecular diversity and complexity from simple precursors. nih.govfrontiersin.org While specific MCRs for this compound are not extensively documented, the principles of MCRs are widely applied in heterocyclic chemistry. For instance, the Biginelli reaction, a classic MCR, is used to synthesize dihydropyrimidinones, and similar strategies are being explored for other heterocyclic systems. nih.gov The development of MCRs for cinnoline derivatives often involves the catalytic C-H functionalization and annulation reactions, providing rapid access to complex scaffolds. researchgate.net

The table below provides examples of modern synthetic approaches that are relevant to the synthesis of cinnoline-based structures.

ApproachDescriptionKey FeaturesPotential Application for this compoundCitation
One-Pot SynthesisMultiple reaction steps in a single vessel without isolation of intermediates.Time and resource efficient, reduced waste.In situ generation of precursors followed by cyclization. rsc.orgorganic-chemistry.orgnih.gov
Multi-component Reaction (MCR)Three or more reactants combine in a single step to form a complex product.High atom economy, rapid generation of molecular diversity.Condensation of a brominated aniline derivative with other components to form the cinnoline ring. tcichemicals.comnih.govrug.nl
Catalytic C-H AnnulationRhodium(III)-catalyzed C-H activation and annulation to form fused heterocyclic systems.High efficiency and regioselectivity.Construction of the cinnoline core from simpler aromatic precursors. researchgate.net
Richter CyclizationCyclization of ortho-ethynylarenediazonium salts or ortho-ethynylaryltriazenes.High yields for obtaining 4-halocinnolines.A potential route to a 4-halo-5-bromocinnoline precursor. mdpi.comresearchgate.net

Systematic Investigation of Chemical Reactivity and Derivatization Pathways of 5 Bromocinnolin 4 1h One

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C5 position of the cinnolinone ring is a key site for functionalization. It can be replaced through various nucleophilic substitution mechanisms, including direct displacement and, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Replacement of Bromine with Various Heteroatom and Carbon Nucleophiles

Aryl bromides, such as 5-Bromocinnolin-4(1H)-one, can undergo nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom is replaced by a nucleophile. For the reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. The cinnolinone system, with its carbonyl group and nitrogen atoms, provides such activation.

Heteroatom nucleophiles like amines, alcohols, and thiols can displace the bromide. For instance, the reaction with various amines, a process often catalyzed by palladium or copper (e.g., Buchwald-Hartwig amination), would lead to the formation of 5-aminocinnolinone derivatives. Similarly, reaction with alkoxides or phenoxides (Williamson ether synthesis) can yield 5-alkoxy or 5-aryloxy cinnolinones.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileExpected ProductTypical Reaction Conditions
Primary/Secondary Amine (R₂NH)5-(Dialkyl/Aryl)amino-cinnolin-4(1H)-onePd or Cu catalyst, Base (e.g., NaOtBu, K₂CO₃), Solvent (e.g., Toluene, Dioxane)
Alcohol/Phenol (ROH/ArOH)5-Alkoxy/Aryloxy-cinnolin-4(1H)-oneCu catalyst, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Pyridine)
Thiol/Thiophenol (RSH/ArSH)5-Alkyl/Arylthio-cinnolin-4(1H)-onePd or Cu catalyst, Base, Solvent (e.g., DMF)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. nih.govresearchgate.net

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for creating a C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. nih.govyonedalabs.com For example, reacting this compound with phenylboronic acid would yield 5-phenylcinnolin-4(1H)-one.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond at the C5 position, leading to 5-vinylcinnolinone derivatives. organic-chemistry.orgnih.gov

The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would introduce an alkynyl substituent at the C5 position of the cinnolinone core, yielding 5-alkynylcinnolin-4(1H)-ones. researchgate.netnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerExpected Product StructureTypical Catalyst/Reagents
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Cinnolinone-RPd(PPh₃)₄ or PdCl₂(PPh₃)₂, Base (e.g., Na₂CO₃, K₃PO₄)
HeckAlkene (CH₂=CHR)Cinnolinone-CH=CHRPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (HC≡CR)Cinnolinone-C≡CRPdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N)

Transformations Involving the Cinnolinone Ring System

Beyond modifications at the bromine site, the cinnolinone core itself offers several avenues for chemical transformation.

Reactions at the Carbonyl Group

The carbonyl group at C4 is a typical ketone and can undergo various nucleophilic addition reactions. ox.ac.uk However, its reactivity is influenced by the adjacent aromatic ring and the lactam nature of the system. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl to a methylene (B1212753) group (CH₂), though this might also affect other parts of the ring.

Reaction with organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents would lead to the formation of tertiary alcohols after acidic workup. The carbonyl group can also be converted to a thiocarbonyl group using reagents like Lawesson's reagent. Furthermore, conversion to the corresponding 4-chloro-5-bromocinnoline is a key transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This chloro-derivative is highly reactive and serves as a precursor for further nucleophilic substitutions at the C4 position.

Nitrogen Atom Reactivity and Functionalization

The nitrogen atom at position 1 (N1) of the cinnolinone ring is part of a lactam (cyclic amide) system and bears an acidic proton. This allows for N-functionalization reactions. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic anion that can react with various electrophiles.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the N1 position.

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acyl derivatives.

N-Arylation: Copper or palladium-catalyzed reactions with aryl halides can be used to introduce an aryl group.

These modifications can significantly alter the compound's physical, chemical, and biological properties.

Oxidation and Reduction Reactions of the Cinnolinone Core

The cinnolinone core's aromatic nature makes it relatively stable to oxidation. khanacademy.orgkhanacademy.orgkhanacademy.org However, under harsh conditions with strong oxidizing agents, degradation of the ring system can occur.

Reduction reactions are more common. Catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) can reduce the heterocyclic part of the ring system. The specific outcome depends on the reaction conditions (catalyst, pressure, temperature). For instance, the double bond in the pyridazinone ring could be selectively reduced, leading to a dihydrocinnolinone derivative. More forceful reduction could potentially open the heterocyclic ring.

Strategic Derivatization for Enhanced Synthetic Utility

The inherent reactivity of the this compound scaffold, characterized by the presence of a reactive bromine atom and a lactam function, provides a fertile ground for a variety of chemical transformations. These reactions are pivotal in the construction of more elaborate molecular structures, which are of considerable interest in medicinal chemistry and materials science. The strategic functionalization of this core structure allows for the systematic exploration of chemical space and the generation of libraries of compounds with diverse and potentially valuable properties.

Formation of Polycyclic and Fused Heterocyclic Compounds

The synthesis of polycyclic and fused heterocyclic compounds from this compound is a key area of research, driven by the prevalence of such motifs in biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the annulation of additional rings onto the cinnolinone core, leading to the formation of complex, multi-ring systems.

For instance, intramolecular Heck coupling can be envisioned as a potent strategy for the synthesis of tetracyclic systems. While direct examples involving this compound are not prevalent in the readily available literature, analogous transformations with similar bromo-substituted heterocyclic ketones have been successfully employed. This would typically involve the introduction of an alkenyl substituent at the N-1 position of the cinnolinone, followed by a palladium-catalyzed intramolecular cyclization to forge a new ring.

Similarly, the Suzuki coupling reaction offers a versatile platform for the introduction of aryl or heteroaryl substituents at the 5-position, which can then undergo subsequent cyclization reactions to yield fused systems. For example, the coupling of this compound with an appropriately substituted boronic acid could introduce a side chain that, upon functional group manipulation, can cyclize onto the cinnolinone ring.

The following table provides a conceptual overview of potential palladium-catalyzed reactions for the synthesis of fused systems from this compound:

Reaction Type Conceptual Reactants Potential Fused System Catalyst/Reagents
Intramolecular Heck Coupling1-(alkenyl)-5-Bromocinnolin-4(1H)-oneTetracyclic fused cinnolinonePd(OAc)₂, PPh₃, Base
Suzuki Coupling followed by CyclizationThis compound + ortho-functionalized arylboronic acidFused aromatic cinnolinonePd(PPh₃)₄, Base
Buchwald-Hartwig Amination followed by CyclizationThis compound + ortho-aminoaryl compoundFused heteroaromatic cinnolinonePd₂(dba)₃, Ligand, Base

Creation of Complex Molecular Architectures as Building Blocks

Beyond the synthesis of fused ring systems, this compound is a valuable precursor for the creation of more complex, non-fused molecular architectures that can serve as versatile building blocks in multi-step synthetic sequences. The strategic manipulation of the bromine atom and the N-H group of the lactam allows for the introduction of diverse functionalities and the extension of the molecular scaffold in a controlled manner.

Palladium-catalyzed cross-coupling reactions are again instrumental in this context. The Suzuki coupling, for example, can be employed to introduce a wide array of aryl, heteroaryl, or vinyl groups at the 5-position. These newly introduced substituents can carry additional functional groups that can be further elaborated, leading to the construction of intricate molecular frameworks.

The Buchwald-Hartwig amination provides a direct route to 5-aminocinnolin-4(1H)-one derivatives. The resulting amino group can then be engaged in a variety of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization followed by substitution, to introduce further complexity and diversity into the molecular structure.

The following table illustrates the potential for creating complex molecular architectures from this compound using palladium-catalyzed cross-coupling reactions:

Reaction Type Reactant 2 Product Type Potential for Further Derivatization
Suzuki CouplingArylboronic acid5-Aryl-cinnolin-4(1H)-oneFunctional groups on the aryl ring can be modified.
Sonogashira CouplingTerminal alkyne5-Alkynyl-cinnolin-4(1H)-oneThe alkyne can undergo click chemistry or further coupling reactions.
Buchwald-Hartwig AminationPrimary or secondary amine5-Amino-cinnolin-4(1H)-oneThe amino group can be acylated, alkylated, or used to form other nitrogen-containing functionalities.
Stille CouplingOrganostannane5-Aryl/Vinyl-cinnolin-4(1H)-oneIntroduces a variety of organic fragments.

These derivatization strategies highlight the significant synthetic utility of this compound as a versatile building block. The ability to selectively functionalize different positions of the molecule through well-established and robust chemical methodologies opens up avenues for the rational design and synthesis of a vast array of complex and potentially bioactive molecules.

Rigorous Mechanistic Elucidation and Computational Chemistry of 5 Bromocinnolin 4 1h One

Advanced Quantum Chemical Calculations

While quantum chemical calculations are frequently used to study nitrogen-containing heterocycles, dedicated research applying these methods to 5-Bromocinnolin-4(1H)-one is absent from the available literature.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

There are no specific Density Functional Theory (DFT) studies that detail the electronic structure and energetics of this compound. DFT calculations have been performed on other substituted cinnolines and related quinolinone structures to determine properties like optimized geometry, molecular electrostatic potential, and thermodynamic parameters. nih.govnih.gov However, these findings cannot be directly extrapolated to provide accurate data for the 5-bromo derivative.

Molecular Orbital Analysis and Reactivity Descriptors

A molecular orbital analysis, including the study of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and reactivity descriptors for this compound, has not been published. Such analyses are crucial for understanding a molecule's reactivity, stability, and optical properties. ajchem-a.com Studies on other cinnoline (B1195905) derivatives have shown that substituents significantly influence these electronic properties, highlighting the need for a specific analysis of the 5-bromo variant. ajchem-a.com

Molecular Modeling and Conformational Landscape Analysis

Specific molecular modeling and a detailed analysis of the conformational landscape of this compound are not available. Conformational analysis is essential for understanding how the molecule's three-dimensional shape influences its interactions and properties. Computational investigations on related heterocyclic systems have demonstrated the importance of identifying the lowest energy conformers and potential energy surfaces, but this work has not been extended to this compound. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictions

No Quantitative Structure-Property Relationship (QSPR) models that include this compound for the prediction of its chemical properties could be located. QSPR studies rely on datasets of compounds with known properties to build predictive models, and it appears this compound has not been included in such a public study.

Exploration of 5 Bromocinnolin 4 1h One and Its Derivatives in Catalysis

Design and Synthesis of Catalytic Ligands Featuring the Cinnolinone Scaffold

There is currently no available literature detailing the specific design and synthesis of catalytic ligands that feature the 5-Bromocinnolin-4(1H)-one or a general cinnolinone scaffold. Research has predominantly focused on creating these heterocyclic compounds as products, not as foundational components for catalytic systems. While the synthesis of various substituted cinnolinones is well-established, their subsequent application as ligands for metal-based catalysts has not been reported.

Role as Organocatalysts in Organic Transformations

A thorough search did not yield any studies where this compound or its derivatives are employed as organocatalysts. Organocatalysis typically relies on small, metal-free organic molecules to accelerate chemical reactions. While the cinnolinone structure possesses functionalities that could theoretically be explored for catalytic activity, there is no current research to support their use in this capacity for any organic transformations.

Heterogeneous and Homogeneous Catalytic Systems Utilizing Cinnolinone Derivatives

No specific examples of either heterogeneous or homogeneous catalytic systems that utilize cinnolinone derivatives as the primary catalytic species or as essential ligands have been found. The literature frequently describes palladium, copper, and rhodium-catalyzed reactions for the synthesis of cinnolinones. However, the reverse role—where the cinnolinone derivative is part of the catalytic system—is not documented. Some research notes that cinnolinone is a compatible substrate in certain photocatalytic reactions, but it acts as the reactant being modified, not the catalyst itself rsc.orgrsc.org.

Mechanistic Insights into Catalytic Cycles Involving Cinnolinone Derivatives

Given the lack of research on cinnolinone derivatives being used in catalytic applications, there are no mechanistic studies or proposed catalytic cycles available. Mechanistic insights found in the literature pertain to the catalytic cycles of reactions that produce cinnolinones, detailing the action of transition metals in the formation of the cinnoline (B1195905) ring system thieme-connect.deresearchgate.netrsc.org.

Potential Contributions to Advanced Materials Science Through 5 Bromocinnolin 4 1h One Derivatives

Incorporation into Functional Materials Design

The unique chemical structure of 5-Bromocinnolin-4(1H)-one offers several avenues for its incorporation into the design of functional materials. The cinnolinone core, with its electron-rich and electron-deficient regions, provides a platform for tuning the electronic and photophysical properties of resulting materials. The presence of the bromine atom at the 5-position is particularly significant, as it can be leveraged in various synthetic strategies.

The bromine substituent can significantly influence the properties of organic materials. rsc.orgresearchgate.net It can enhance molecular hyperpolarizabilities, which is a key characteristic for nonlinear optical (NLO) materials. rsc.orgresearchgate.net The introduction of a bromo group can also improve the thermal stability and transparency of materials. rsc.org Furthermore, the carbon-bromine bond is a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nbinno.com This allows for the precise and controlled introduction of a wide range of functional groups, enabling the tailoring of material properties for specific applications. nbinno.com For instance, by replacing the bromine atom with electron-donating or electron-withdrawing groups, the electronic band gap of the material can be modulated, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The functionalization of heterocyclic compounds like quinolines, which are structurally related to cinnolines, has been extensively explored to control their cytotoxic effects and other biological activities. brieflands.com A similar approach can be applied to this compound to develop materials with specific functionalities. The ability to perform regioselective functionalization through C-H activation is another powerful tool for modifying such heterocyclic systems. mdpi.com

Below is a table summarizing the potential functionalization of this compound and the resulting material properties.

Functionalization StrategyTarget PropertyPotential Application
Suzuki-Miyaura CouplingTunable electronic band gapOrganic Electronics (OLEDs, OPVs)
Buchwald-Hartwig AminationEnhanced charge transportOrganic Field-Effect Transistors (OFETs)
Sonogashira CouplingExtended π-conjugationFluorescent Sensors, NLO Materials
Stille CouplingPolymerizationConductive Polymers

Application in Responsive and Stimuli-Sensitive Materials

Stimuli-responsive materials, often referred to as "smart" materials, can undergo significant changes in their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemical species. wikipedia.org The cinnoline (B1195905) moiety, with its nitrogen atoms, can act as a binding site for metal ions or protons, making its derivatives potential candidates for chemo- and pH-responsive materials.

Cinnoline-containing polymers have demonstrated high sensitivity to quenching by metal ions like Pd2+, suggesting their potential use in fluorescent sensors. researchgate.net The mechanism often involves the binding of the analyte to the nitrogen atoms of the cinnoline core, which perturbs the electronic structure of the polymer and leads to a change in its fluorescence. researchgate.net Similarly, derivatives of this compound could be designed to exhibit selective sensing capabilities for various metal ions. Quinoline derivatives, for example, have been successfully employed as fluorescent sensors for ions like Zn2+ and Fe3+. nanobioletters.comnih.govnih.govresearchgate.net

The bromine atom can also play a role in designing stimuli-responsive materials. The photophysical and photochemical properties of organic molecules can be significantly affected by the position and number of bromine atoms. rsc.org For instance, the introduction of bromine can enhance the generation of singlet oxygen, which can be utilized in photodynamic therapy or for light-induced material degradation. rsc.org

The following table outlines potential stimuli-responsive applications for materials derived from this compound.

StimulusResponsive PropertyPotential Application
Metal IonsFluorescence Quenching/EnhancementChemical Sensors
pHChange in Absorption/EmissionpH-Responsive Probes
LightPhotochemical ReactionPhoto-switchable Materials
Redox PotentialChange in Electronic StateRedox-Active Materials

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components at the nanoscale, leading to materials with enhanced or novel functionalities. nih.govmdpi.comalfa-chemistry.comnih.gov The organic component, such as a derivative of this compound, can provide properties like processability, flexibility, and tunable electronic characteristics, while the inorganic component can offer rigidity, thermal stability, and high charge carrier mobility.

The nitrogen atoms and the carbonyl group in the this compound structure can act as coordination sites for metal ions, making it a suitable organic ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. researchgate.netlibretexts.orgmsu.edulibretexts.org By carefully selecting the metal nodes and the organic linker, hybrid materials with tailored porosity, catalytic activity, or sensing capabilities can be designed.

Furthermore, the bromine atom can serve as an anchor point for grafting the organic molecule onto the surface of inorganic nanoparticles or substrates. This allows for the creation of surface-modified materials with specific functionalities. For instance, modifying the surface of semiconductor quantum dots with cinnolinone derivatives could lead to new hybrid materials with interesting photophysical properties for applications in light-harvesting or bioimaging.

The table below presents potential hybrid materials incorporating this compound derivatives.

Inorganic ComponentOrganic FunctionalizationPotential Hybrid MaterialApplication Area
Metal Ions (e.g., Zn, Cu, Zr)Cinnolinone as a ligandMetal-Organic Frameworks (MOFs)Gas Storage, Catalysis, Sensing
Silicon Dioxide (SiO2)Surface grafting via C-Br bondFunctionalized Silica NanoparticlesDrug Delivery, Bioimaging
Titanium Dioxide (TiO2)Cinnolinone as a dye sensitizerDye-Sensitized Solar Cells (DSSCs)Solar Energy Conversion
Gold NanoparticlesThiol-linked cinnolinoneFunctionalized Gold NanoparticlesBiosensing, Theranostics

Exploitation in Self-Assembled Systems and Nanostructures

Self-assembly is a powerful bottom-up approach for the fabrication of well-ordered nanostructures and functional materials. The ability of molecules to spontaneously organize into complex architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar and aromatic nature of the cinnoline core in this compound makes it a promising candidate for designing molecules that can self-assemble into ordered structures.

The presence of the N-H and C=O groups in the cinnolinone ring allows for the formation of strong hydrogen bonds, which can direct the self-assembly process. The aromatic rings can participate in π-π stacking interactions, further stabilizing the assembled structures. The bromo-substituent can also influence the self-assembly behavior through halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and materials design.

By modifying the periphery of the this compound molecule with different functional groups, the balance of intermolecular forces can be tuned to control the morphology of the self-assembled structures, leading to the formation of nanofibers, nanosheets, or other complex architectures. These nanostructures could find applications in areas such as organic electronics, sensing, and catalysis. The self-assembly of boron-containing heterocycles has been shown to lead to the formation of dimers and other ordered structures. aablocks.com

The following table summarizes the potential self-assembled structures from this compound derivatives and their applications.

Driving Force for Self-AssemblyResulting NanostructurePotential Application
Hydrogen Bonding, π-π StackingNanofibers, NanoribbonsOrganic Electronics, Scaffolds for Tissue Engineering
Halogen BondingCrystalline NetworksCrystal Engineering, Anion Recognition
Amphiphilic DesignMicelles, VesiclesDrug Delivery, Nanoreactors
Liquid Crystalline PhasesOrdered MesophasesDisplay Technologies, Anisotropic Conductors

Future Directions and Interdisciplinary Research Frontiers for 5 Bromocinnolin 4 1h One Chemistry

Sustainable and Green Chemical Synthesis Methodologies

The development of environmentally benign synthetic routes is a paramount goal in contemporary organic chemistry. For 5-Bromocinnolin-4(1H)-one, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. Green chemistry principles, such as the use of renewable solvents, catalytic reactions, and energy-efficient processes, are central to this endeavor. eurekaselect.comijpsjournal.comzenodo.org

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like quinolines, a related class of compounds. nih.gov

Ultrasonic Irradiation: The use of ultrasound can promote reactions by creating localized high-pressure and high-temperature zones, often leading to cleaner and more efficient transformations. zenodo.org

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. ijpsjournal.com

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis.

Comparison of Synthetic Methodologies for Heterocyclic Compounds
MethodologyKey AdvantagesPotential Application for this compound Synthesis
Conventional HeatingWell-established protocolsBaseline for comparison of new methods
Microwave-Assisted SynthesisReduced reaction times, higher yieldsRapid synthesis of the cinnolinone core and subsequent bromination
Ultrasonic IrradiationImproved reaction rates, cleaner reactionsEfficient cyclization and functionalization steps
BiocatalysisHigh selectivity, mild conditions, environmentally friendlyEnantioselective synthesis of chiral cinnolinone derivatives

Chemoinformatics and High-Throughput Screening for New Reactions

Chemoinformatics plays a crucial role in modern drug discovery and the exploration of chemical reactions. chemdiv.com For this compound, chemoinformatic tools can be employed to predict its physicochemical properties, potential biological activities, and reactivity in various chemical transformations.

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds or reaction conditions. nih.goveddc.sg In the context of this compound, HTS can be utilized to:

Discover Novel Reactions: By screening a diverse set of reactants and catalysts, new and unexpected transformations of the this compound scaffold can be identified.

Optimize Reaction Conditions: HTS can efficiently map the parameter space of a reaction (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for yield and selectivity. nuvisan.com

Identify New Biological Activities: Screening this compound and its derivatives against a wide range of biological targets can uncover new therapeutic applications. nih.gov

Chemoinformatics and HTS in this compound Research
TechniqueApplicationExpected Outcome
Molecular DockingPredicting binding affinity to biological targetsIdentification of potential therapeutic targets
QSAR ModelingRelating chemical structure to biological activityDesign of more potent this compound derivatives
High-Throughput Reaction ScreeningDiscovery of new synthetic transformationsExpansion of the chemical toolbox for modifying the cinnolinone core
Phenotypic ScreeningIdentifying compounds with desired biological effects in cellular modelsDiscovery of novel therapeutic applications

Integration with Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis. iscientific.orgnih.gov For this compound, AI can be a powerful tool for:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes to this compound and its derivatives. cas.org

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations involving the cinnolinone scaffold. digitellinc.comacs.org

Automated Reaction Optimization: AI-driven platforms can autonomously design and execute experiments to optimize reaction conditions, leading to improved efficiency and reduced development time. hilarispublisher.comhilarispublisher.compreprints.org

The integration of AI with robotic systems for automated synthesis promises to accelerate the discovery and development of new molecules based on the this compound framework. duke.edu

Exploration of Novel Spectroscopic Probes and Sensors

The unique photophysical properties of heterocyclic compounds make them attractive candidates for the development of spectroscopic probes and chemical sensors. nih.govresearchgate.net The cinnolinone core, with its conjugated system, has the potential to exhibit interesting fluorescence or colorimetric properties. The introduction of a bromine atom at the 5-position can further modulate these properties through the heavy-atom effect.

Future research in this area could focus on:

Designing Fluorescent Probes: By attaching specific recognition motifs to the this compound scaffold, fluorescent probes for the detection of metal ions, anions, or biologically important molecules could be developed. rsc.orgresearchgate.net

Developing Colorimetric Sensors: Changes in the absorption spectrum of this compound upon interaction with an analyte could form the basis of a simple and cost-effective colorimetric sensor.

Investigating Two-Photon Absorption Properties: For applications in bioimaging, derivatives of this compound could be engineered to exhibit strong two-photon absorption, allowing for deeper tissue penetration and reduced photodamage.

The development of sensors based on this compound could have applications in environmental monitoring, medical diagnostics, and cellular imaging. harvard.edu

Q & A

Q. Workflow :

Optimize geometry using Gaussian or ORCA.

Calculate solvent effects (PCM model).

Validate with experimental UV-Vis spectra (λmax ~300 nm for π→π* transitions).

Advanced Question: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
  • Residual solvents : Employ high-vacuum drying and deuterated solvents.
  • Isomeric impurities : Optimize HPLC conditions (C18 column, 70:30 MeOH/H₂O).

Q. Validation Steps :

Cross-check with high-resolution mass spectrometry (HRMS) for exact mass.

Compare XRD data with computational models .

Replicate synthesis under controlled conditions per .

Advanced Question: How to design experiments assessing the stability of this compound under physiological conditions?

Methodological Answer:

pH Stability Assay :

  • Incubate compound in buffers (pH 2–9) at 37°C.
  • Monitor degradation via HPLC at 0, 24, 48 hrs.

Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.